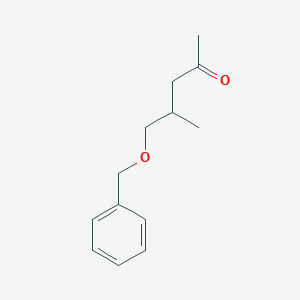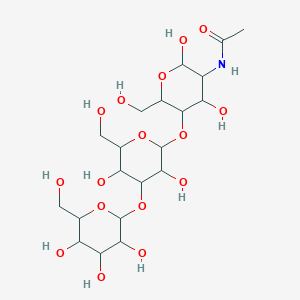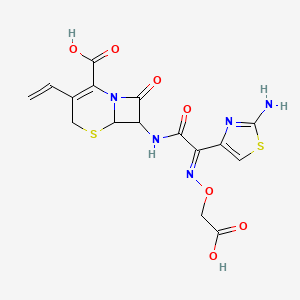
Morpholine, trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, trifluoroacetate is a chemical compound that combines the properties of morpholine and trifluoroacetic acid. Morpholine is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms. Trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbonyl group. The combination of these two compounds results in a unique chemical entity with distinct properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Morpholine, trifluoroacetate can be synthesized through the reaction of morpholine with trifluoroacetic acid. The reaction typically involves mixing morpholine with trifluoroacetic acid in a suitable solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction proceeds smoothly, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and suitable solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine N-oxide, while reduction may produce morpholine derivatives with reduced functional groups.
Applications De Recherche Scientifique
Morpholine, trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Utilized in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: Applied in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of morpholine, trifluoroacetate involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can also form hydrogen bonds and coordinate with metal ions, influencing various biochemical and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A heterocyclic amine with similar structural features but without the trifluoroacetate group.
Trifluoroacetic acid: A strong organic acid with three fluorine atoms attached to the carbonyl group.
Uniqueness
Morpholine, trifluoroacetate is unique due to the combination of morpholine and trifluoroacetic acid, which imparts distinct chemical properties and reactivity. The presence of the trifluoroacetate group enhances the compound’s acidity and electrophilicity, making it a versatile reagent in various chemical reactions.
Propriétés
Numéro CAS |
61330-38-9 |
|---|---|
Formule moléculaire |
C6H10F3NO3 |
Poids moléculaire |
201.14 g/mol |
Nom IUPAC |
morpholine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H9NO.C2HF3O2/c1-3-6-4-2-5-1;3-2(4,5)1(6)7/h5H,1-4H2;(H,6,7) |
Clé InChI |
STBUWXYTSVWZIS-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-Cyano-3-fluorophenoxy)-3-hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]sulfonyl-5-(trifluoromethyl)benzonitrile](/img/structure/B12291222.png)
![D-Aspartic acid, N-[(1S)-1,2-dicarboxyethyl]-, rel-](/img/structure/B12291228.png)


![7-Chloro-5-(1-ethylpropyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12291236.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B12291239.png)
![sodium;[(2S,5R)-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)-2,5-dihydrofuran-2-yl]methanolate](/img/structure/B12291243.png)



![4-[2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydro-1H-indene-2-carboxylic acid;4-methylbenzenesulfonic acid](/img/structure/B12291274.png)


![3-[8-[2-[Cyclohexylmethyl(2,3-dihydroxypropanoyl)amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B12291292.png)
